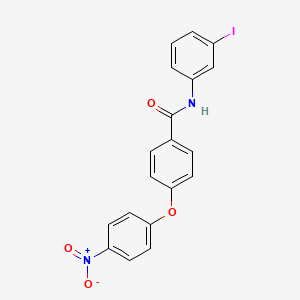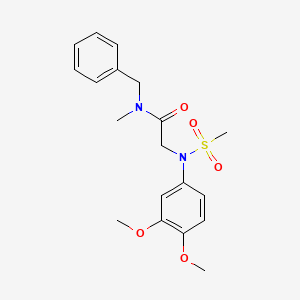![molecular formula C21H17ClN2O2 B6100069 N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8237 has been shown to have potential as an anticancer agent and has been the subject of extensive research in recent years.
Mecanismo De Acción
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide targets the Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, this compound disrupts the spindle assembly checkpoint, leading to abnormal chromosome segregation and cell death. This compound has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, this compound also has some limitations. It can be toxic to normal cells, and its efficacy may be limited by the development of resistance.
Direcciones Futuras
There are several future directions for research on N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to guide patient selection and treatment. Finally, there is ongoing research into the development of new Aurora kinase inhibitors that may have improved efficacy and safety profiles compared to this compound.
Métodos De Síntesis
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is synthesized using a multi-step process that involves the coupling of several intermediates. The synthesis method involves the use of various reagents and solvents, and the final product is obtained through chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide has been extensively studied in preclinical and clinical settings as a potential anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other anticancer agents when used in combination. In addition, this compound has been investigated for its potential use in the treatment of other diseases, such as neuroblastoma and multiple myeloma.
Propiedades
IUPAC Name |
N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-17-11-13-18(14-12-17)23-20(19(25)15-7-3-1-4-8-15)24-21(26)16-9-5-2-6-10-16/h1-14,20,23H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWAXDMAIQDAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6099986.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B6100008.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6100018.png)
![ethyl 4-{4-[4-(acetyloxy)-3-ethoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B6100019.png)



![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6100032.png)

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B6100049.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6100056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6100062.png)
![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)